N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide
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Overview
Description
N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a benzoylsulfanyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Benzoylsulfanyl Group: The benzoylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable benzoyl chloride reacts with a thiol compound.
Attachment of Butyl Group: The butyl group is added through an alkylation reaction, using an appropriate alkyl halide.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where an amine reacts with a benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl Benzoate: A volatile organic compound with similar structural features but different functional groups.
Vinyl Benzoate: Another benzoate compound with distinct reactivity and applications.
Ethyl Benzoate: A related compound with similar uses in industry and research.
Properties
Molecular Formula |
C20H19N3O2S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
S-(5-benzoylimino-4-butyl-1,2,4-thiadiazol-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-3-14-23-19(21-17(24)15-10-6-4-7-11-15)27-22-20(23)26-18(25)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
DPIGBBPGWVZZNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NSC1=NC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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